N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine
Overview
Description
“N-(2-phenylethyl)acetamide” is a compound that can be used as an antimicrobial agent for aquaculture . It is a white to off-white low melting mass .
Synthesis Analysis
The synthesis of similar compounds has been studied. For example, the reactions of N-benzylmaleimide with secondary amines proceed at the double C=C bond and lead to the formation of 3-N,N-R2-aminosubstituted succinimides .Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2-Phenylethyl)acetamide”, has been reported. Its molecular formula is C10H13NO .Chemical Reactions Analysis
The 2-phenethylamine moiety may be found in a range of AR (adenosine receptors) ligands . The reactions of these compounds with nucleophilic agents have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “N-(2-Phenylethyl)acetamide” is a white to off-white low melting mass .Scientific Research Applications
Structural Analysis
- Structure in Solution and Solid State : The structure of N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine-related compounds has been studied using NMR spectroscopy and X-ray crystallography. These studies provide insights into the molecular structure and tautomeric forms of these compounds in different states (Strzemecka et al., 2010).
Synthesis and Characterization
- Synthesis and Biological Activity : N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine and its derivatives are synthesized for various applications, including the creation of heterocyclic azodyes. These compounds are characterized by methods such as UV-Vis, IR, NMR spectroscopy, and elemental analysis. Biological activities of these compounds are also screened (Kumar et al., 2013).
- Novel Metal Complexes Synthesis : This compound is used to synthesize novel metal complexes, which are characterized by various spectroscopic techniques and elemental analysis. These complexes find applications in different scientific fields (Al-Amiery et al., 2009).
Pharmacological and Biological Properties
- Antiproliferative and Antimicrobial Properties : Derivatives of N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine exhibit significant biological activities, including DNA protective ability against oxidative damage and strong antimicrobial action against certain pathogens. Some compounds demonstrate cytotoxicity against cancer cell lines, indicating potential in chemotherapy (Gür et al., 2020).
- Antimicrobial Agents : 2-Amino-1,3,4-thiadiazole derivatives, a category to which N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine belongs, are studied for their antimicrobial properties. They are considered as lead compounds for drug synthesis, showing higher activity than some standard drugs (Serban et al., 2018).
Innovative Synthesis Methods
- Development of New Synthesis Methods : Research into developing new methods for synthesizing 1,3,4-thiadiazol-2-amine derivatives provides insights into more efficient and potentially less toxic processes. These advancements are crucial for the broader application of these compounds (Kokovina et al., 2021).
Quantum Chemical Studies
- Quantum Chemical and Molecular Dynamics Studies : Investigations using quantum chemical and molecular dynamics simulation provide insights into the interaction mechanisms and inhibition performances of thiadiazole derivatives against corrosion of metals. Such studies are crucial for industrial applications (Kaya et al., 2016).
Safety And Hazards
Future Directions
Research on similar compounds continues to be a field of interest. For example, the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework provides complete information regarding pharmacologically interesting compounds of widely different composition .
properties
IUPAC Name |
N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-2-4-9(5-3-1)6-7-11-10-13-12-8-14-10/h1-5,8H,6-7H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVVCYYVLFHSMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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